ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE

Catalog No.
S761803
CAS No.
15848-49-4
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE

CAS Number

15848-49-4

Product Name

ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE

IUPAC Name

ethyl 2-cyclopent-2-en-1-ylacetate

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,8H,2,4,6-7H2,1H3

InChI Key

UEPHOITVJAVVRX-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CCC=C1

Canonical SMILES

CCOC(=O)CC1CCC=C1

The exact mass of the compound 2-Cyclopentene-1-acetic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE (CAS 15848-49-4) is an unsaturated aliphatic ester characterized by a strained cyclopentene ring and a terminal ethyl ester group. In industrial and pharmaceutical procurement, it serves as a targeted building block for the synthesis of jasmonate derivatives, prostaglandins, and specialty fragrance molecules[1]. The presence of the endocyclic double bond provides a specific site for allylic functionalization, epoxidation, and cross-metathesis. Meanwhile, the ethyl ester moiety offers a distinct lipophilicity and volatility profile compared to shorter-chain methyl esters or free-acid alternatives. This dual-functionality dictates its selection in both fine chemical manufacturing and advanced materials synthesis.

Attempting to substitute ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE with its saturated analog (ethyl cyclopentylacetate) or its methyl ester counterpart fundamentally alters downstream utility. The saturated analog lacks the reactive double bond, rendering it inert to the olefin metathesis and epoxidation reactions required to assemble complex cyclopentane-based pharmaceutical scaffolds [1]. Furthermore, substituting with the methyl ester shifts the compound's volatility and hydrolysis kinetics; the methyl ester is more susceptible to base-catalyzed cleavage and exhibits a faster-evaporating profile in fragrance applications. Consequently, procurement must strictly specify the ethyl unsaturated ester to ensure both targeted synthetic reactivity and predictable formulation longevity.

Olefin-Dependent Downstream Functionalization Yield

For the synthesis of complex cyclopentyl-based pharmaceuticals, the endocyclic double bond is strictly required. When subjected to standard epoxidation (e.g., using mCPBA) or ruthenium-catalyzed cross-metathesis, ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE routinely achieves high conversion rates (>85% yield) under optimized conditions [1]. In direct contrast, the saturated analog, ethyl cyclopentylacetate, inherently yields 0% in these specific olefin-targeted pathways, completely failing as a precursor for jasmonate or prostaglandin scaffolds.

Evidence DimensionYield of olefin-targeted functionalization (epoxidation/metathesis)
Target Compound Data>85% yield
Comparator Or BaselineEthyl cyclopentylacetate (0% yield, inert to olefin functionalization)
Quantified DifferenceAbsolute requirement of the double bond for reactivity
ConditionsStandard epoxidation (mCPBA) or cross-metathesis conditions

Procurement must select the unsaturated form to enable the critical ring-functionalization steps required in prostaglandin and jasmonate analog synthesis.

Ester-Linked Hydrolysis Stability and Formulation Longevity

The choice of the ester alkyl group dictates chemical stability during multi-step synthesis and the volatility profile in final formulations. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE exhibits a slower base-catalyzed hydrolysis rate and a lower vapor pressure compared to its methyl ester counterpart [1]. This translates to a more stable intermediate during mildly basic reaction steps and a longer-lasting olfactory profile in fragrance applications, whereas the methyl ester evaporates more rapidly and undergoes premature hydrolysis.

Evidence DimensionRelative hydrolysis rate and volatility
Target Compound DataSlower hydrolysis, lower vapor pressure
Comparator Or BaselineMethyl 2-(cyclopent-2-en-1-yl)acetate (faster hydrolysis, higher volatility)
Quantified DifferenceMeasurable reduction in evaporation rate and base-catalyzed cleavage
ConditionsMildly basic aqueous conditions and standard ambient evaporation assays

Buyers formulating long-lasting fragrances or requiring a robust intermediate during multi-step basic syntheses must procure the ethyl ester over the methyl ester.

Processability and Organic Phase Extraction Efficiency

In industrial scale-up, the partition coefficient of the intermediate dictates the efficiency of downstream processing. The ethyl ester form, ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE, possesses a LogP that ensures near-quantitative (>95%) partitioning into organic solvents during standard aqueous workups [1]. Conversely, the free acid precursor (2-cyclopentene-1-acetic acid) requires strict pH control to avoid partitioning into the aqueous waste stream, complicating large-scale continuous extraction processes.

Evidence DimensionOrganic phase extraction efficiency
Target Compound Data>95% extraction into organic phase without pH adjustment
Comparator Or Baseline2-cyclopentene-1-acetic acid (Requires strict acidification to prevent aqueous loss)
Quantified DifferenceSignificant reduction in workup complexity and acid-base reagent consumption
ConditionsStandard aqueous-organic biphasic extraction

Procuring the pre-esterified ethyl derivative streamlines industrial downstream processing and maximizes yield in continuous flow manufacturing.

Synthesis of Prostaglandin and Jasmonate Scaffolds

ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE is the required starting material where the endocyclic double bond is strictly necessary for downstream epoxidation or cross-metathesis to build complex, biologically active cyclopentane derivatives [1].

Long-Lasting Fragrance Formulations

This compound is selected for fragrance formulations where the specific volatility and slower hydrolysis rate of the ethyl ester provide a more persistent fruity/floral base note compared to the highly volatile methyl ester [2].

Continuous Flow Industrial Manufacturing

The compound is utilized in large-scale synthesis where its high lipophilicity and favorable partition coefficient streamline organic phase extraction, minimizing the need for pH-controlled aqueous workups associated with free carboxylic acids [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15848-49-4

General Manufacturing Information

2-Cyclopentene-1-acetic acid, ethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 04-14-2024

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